molecular formula C13H15BrF3N3O B12857908 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline

4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline

Cat. No.: B12857908
M. Wt: 366.18 g/mol
InChI Key: YQTOGOQYJZXKJZ-UHFFFAOYSA-N
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Description

4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of a piperazine ring, a bromine atom, and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring through the reaction of ethylenediamine with acetyl chloride under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced via a reaction with trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the brominated and trifluoromethylated aniline under catalytic conditions, often using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Properties

Molecular Formula

C13H15BrF3N3O

Molecular Weight

366.18 g/mol

IUPAC Name

1-[4-[4-amino-3-bromo-5-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C13H15BrF3N3O/c1-8(21)19-2-4-20(5-3-19)9-6-10(13(15,16)17)12(18)11(14)7-9/h6-7H,2-5,18H2,1H3

InChI Key

YQTOGOQYJZXKJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C(=C2)Br)N)C(F)(F)F

Origin of Product

United States

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